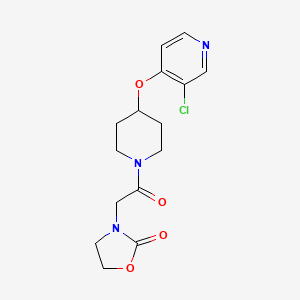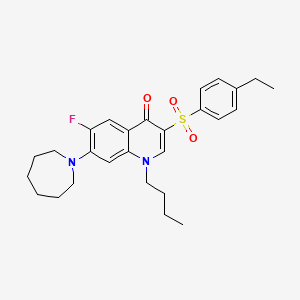
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is an intricate chemical compound, recognized for its potential applications in various scientific fields. Its structural complexity stems from the multiple functional groups it incorporates, making it a subject of interest in both synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves a series of multi-step reactions. It begins with the preparation of the chloropyridine derivative, followed by a series of nucleophilic substitution and coupling reactions to introduce the piperidine and oxazolidinone moieties. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to ensure the desired yield and purity.
Industrial Production Methods:
On an industrial scale, the production involves optimizing these synthetic routes to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis might be employed to achieve scalability.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions might be used to modify the chloropyridine moiety, potentially yielding amines.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridine group.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or other mild reducing agents.
Substitution: : Reagents such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products:
These reactions lead to various derivatives that might exhibit different biological or chemical properties, useful in further research or applications.
科学的研究の応用
In Chemistry:
Catalysis: : Its derivatives can act as ligands in catalysis.
Material Science: : Potential use in the development of new materials with unique properties.
In Biology and Medicine:
Pharmacology: : The compound's structure suggests potential pharmacological applications, possibly as enzyme inhibitors or receptor modulators.
Biological Probes: : Used in designing probes for biological studies due to its versatile reactivity.
In Industry:
Agriculture: : Potential use in the synthesis of agrochemicals.
Fine Chemicals: : Building block in the synthesis of complex molecules for various industrial applications.
作用機序
The compound exerts its effects primarily through its interaction with specific molecular targets, likely involving hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some cases. These interactions lead to modulation of enzyme activity or receptor signaling pathways, resulting in its observed biological effects.
類似化合物との比較
**3-(2-(4-Pyridyl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
**3-(2-(4-(2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Uniqueness:
The presence of the 3-Chloropyridin-4-yl group distinguishes this compound, potentially conferring unique binding properties and biological activities compared to its analogs.
Would love to dig deeper into any section for you! Just let me know.
特性
IUPAC Name |
3-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZZEOQJJNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)


![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)
![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)

![3-[1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2859596.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
